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molecular formula C7H10N2O2 B063050 Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate CAS No. 166182-90-7

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B063050
M. Wt: 154.17 g/mol
InChI Key: CONOJFVXWDLLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05709867

Procedure details

1.31 g (7.4 mmol) of methyl N-methyl-5-nitro-2-pyrrolecarboxylate, 400 mg of palladium on carbon (10%) and 50 ml of methanol were introduced into a reactor. The mixture was hydrogenated at room temperature and at a pressure of 7 bar for 2 hours. The catalyst was filtered, washed twice with 25 ml of methanol and the filtrates evaporated. 1.1 g (100%) of the expected amine was recovered in the form of a dark red oil.
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([N+:7]([O-])=O)=[CH:5][CH:4]=[C:3]1[C:10]([O:12][CH3:13])=[O:11]>[Pd].CO>[CH3:1][N:2]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]1[C:10]([O:12][CH3:13])=[O:11]

Inputs

Step One
Name
Quantity
1.31 g
Type
reactant
Smiles
CN1C(=CC=C1[N+](=O)[O-])C(=O)OC
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
WASH
Type
WASH
Details
washed twice with 25 ml of methanol
CUSTOM
Type
CUSTOM
Details
the filtrates evaporated
CUSTOM
Type
CUSTOM
Details
1.1 g (100%) of the expected amine was recovered in the form of a dark red oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CN1C(=CC=C1N)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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